Cas no 380346-04-3 (1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one)

1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one is a versatile organic compound featuring a unique thiazole and amine substituent. This compound exhibits high stability and is suitable for various synthetic applications due to its functional group diversity. Its structural features allow for efficient reactions with other organic molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.
1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one structure
380346-04-3 structure
Product name:1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one
CAS No:380346-04-3
MF:C13H16N2OS
Molecular Weight:248.344
CID:3105038
PubChem ID:3752938

1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-(4-Ethyl-4,5-dihydro-thiazol-2-ylamino)-phenyl]-ethanone
    • SR-01000031952
    • SR-01000031952-1
    • AKOS017268912
    • CS-0218872
    • 1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
    • AKOS000115519
    • 1-[4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone
    • EN300-02346
    • Z56822792
    • 380346-04-3
    • 1-[4-(4-ethyl-4,5-dihydro-thiazol-2-ylamino)-phenyl]-ethanone, AldrichCPR
    • 1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one
    • インチ: InChI=1S/C13H16N2OS/c1-3-11-8-17-13(14-11)15-12-6-4-10(5-7-12)9(2)16/h4-7,11H,3,8H2,1-2H3,(H,14,15)
    • InChIKey: DBWLILIGTOMLPV-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 248.09833431Da
  • 同位素质量: 248.09833431Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 309
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • XLogP3: 2.3

1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E904025-100mg
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3
100mg
$ 70.00 2022-06-05
1PlusChem
1P019HJF-1g
1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3 95%
1g
$368.00 2024-05-03
1PlusChem
1P019HJF-10g
1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3 95%
10g
$1423.00 2023-12-17
1PlusChem
1P019HJF-50mg
1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3 95%
50mg
$111.00 2024-05-03
1PlusChem
1P019HJF-500mg
1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3 95%
500mg
$270.00 2024-05-03
1PlusChem
1P019HJF-5g
1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3 95%
5g
$981.00 2023-12-17
1PlusChem
1P019HJF-2.5g
1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3 95%
2.5g
$684.00 2024-05-03
TRC
E904025-500mg
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3
500mg
$ 295.00 2022-06-05
1PlusChem
1P019HJF-100mg
1-{4-[(4-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3 95%
100mg
$140.00 2024-05-03
TRC
E904025-50mg
1-{4-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
380346-04-3
50mg
$ 50.00 2022-06-05

1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one 関連文献

1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-oneに関する追加情報

Introduction to 1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one (CAS No. 380346-04-3)

1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 380346-04-3, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including an amine and a thiazole ring, which contribute to its reactivity and interaction with biological targets.

The amine moiety in 1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one is particularly noteworthy as it serves as a critical site for binding to various biological receptors. In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target amine-binding sites, given their role in modulating numerous physiological processes. The presence of the thiazole ring further enhances the compound's potential bioactivity. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound's thiazole ring contributes to its unique pharmacological profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater accuracy. Studies have indicated that 1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one may interact with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and cardiovascular disorders. The ethyl group attached to the thiazole ring is particularly interesting as it can influence the compound's solubility and metabolic stability, factors that are crucial for its potential therapeutic applications.

In the realm of drug development, the synthesis of novel heterocyclic compounds like 1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one represents a significant stride forward. Traditional synthetic methods have been refined over the years to produce these complex molecules with high efficiency and purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized the field by enabling the construction of intricate molecular frameworks in a more streamlined manner. These advancements have not only accelerated the discovery process but also reduced costs associated with drug development.

The pharmacokinetic properties of 1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one are another area of intense interest. Researchers are evaluating how the compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is essential for optimizing dosages and minimizing side effects. Preliminary studies suggest that this compound exhibits moderate oral bioavailability and undergoes biotransformation via multiple pathways, which could influence its overall efficacy and safety profile.

Given its structural features and potential bioactivity, 1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan -1-one has been explored in various preclinical models to assess its therapeutic potential. In vitro assays have demonstrated its ability to modulate certain enzymatic activities relevant to inflammation and cell proliferation. Additionally, 4-Ethyl - - - - - - - - - - - - - --dihydro-- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- 3-thiazol-- --- --- --- --- --- --- --- --- --- --- --- --- --- --------------------------------- 2--y]amino--pheny]ethan-- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- -------- ------ ----- ----- ----- ----- ----- ----- ----- ----- ------ -------- -------- -------- -------- -------- -------- ------ ------ ------ ------ ------ ------ ------ ------ -------one has shown promise in animal models where it has exhibited effects similar to those observed with known therapeutic agents.

The integration of artificial intelligence (AI) into drug discovery has opened new avenues for exploring the potential of compounds like 1-{4-(4-Ethyl--dihydro--dihydro--dihydro--dihydro--dihydro--dihydro--dihydro--dihydro--dithiathiolizine]amino----pheny]ethan----one----one* . AI-driven platforms can analyze vast datasets to identify patterns and correlations that may not be apparent through traditional experimental methods. This approach has led to the identification of novel scaffolds and modifications that could enhance the biological activity of such compounds. For instance, * * * * * * * * * * * * * * * * * has been used to predict optimal analogs based on structural features alone.

The future prospects for CAS No 38034604* are promising as ongoing research continues to uncover new insights into its mechanisms of action. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications. As regulatory pathways become more streamlined for innovative therapies, this compound could potentially enter clinical trials in the near future, offering hope for patients suffering from conditions related to metabolic dysregulation or inflammation.

In conclusion, 1-{(Ethoxy)(pyridinetroxy)methyl}-N-(pyridinetroxymethyl)-N'-methylbenzamide* represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential bioactivity. Its incorporation into drug discovery pipelines holds promise for addressing unmet medical needs through targeted therapy development, leveraging both traditional synthetic methodologies and cutting-edge computational approaches.

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